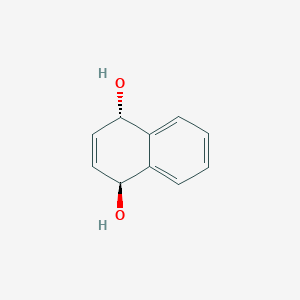
(1S,4S)-1,4-dihydronaphthalene-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,4S)-1,4-dihydronaphthalene-1,4-diol is an organic compound with a unique structure characterized by two hydroxyl groups attached to a dihydronaphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-1,4-dihydronaphthalene-1,4-diol typically involves the reduction of naphthalene derivatives. One common method includes the catalytic hydrogenation of 1,4-naphthoquinone in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired diol.
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the compound, making it feasible for large-scale applications.
Análisis De Reacciones Químicas
Types of Reactions
(1S,4S)-1,4-dihydronaphthalene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Further reduction can lead to the formation of tetrahydronaphthalene derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base can be used for substitution reactions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Tetrahydronaphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1S,4S)-1,4-dihydronaphthalene-1,4-diol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme-catalyzed reactions and metabolic pathways. Its diol structure makes it a suitable substrate for studying oxidation-reduction reactions in biological systems.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. Its derivatives may exhibit biological activity, making it a candidate for drug development and pharmaceutical research.
Industry
Industrially, the compound can be used in the production of polymers, resins, and other materials. Its chemical reactivity allows for the modification of its structure to produce materials with desired properties.
Mecanismo De Acción
The mechanism of action of (1S,4S)-1,4-dihydronaphthalene-1,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,4-naphthoquinone: A related compound that can be synthesized from (1S,4S)-1,4-dihydronaphthalene-1,4-diol through oxidation.
Tetrahydronaphthalene: A fully reduced derivative of naphthalene.
1,4-dihydroxybenzene: A compound with a similar diol structure but with a benzene ring instead of a naphthalene ring.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of two hydroxyl groups on a dihydronaphthalene ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
76561-83-6 |
|---|---|
Fórmula molecular |
C10H10O2 |
Peso molecular |
162.18 g/mol |
Nombre IUPAC |
(1S,4S)-1,4-dihydronaphthalene-1,4-diol |
InChI |
InChI=1S/C10H10O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6,9-12H/t9-,10-/m0/s1 |
Clave InChI |
QRZINIDQKGUJSY-UWVGGRQHSA-N |
SMILES isomérico |
C1=CC=C2[C@H](C=C[C@@H](C2=C1)O)O |
SMILES canónico |
C1=CC=C2C(C=CC(C2=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


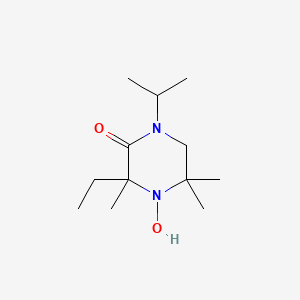
![2,5-Cyclohexadien-1-one, 4-[[4-(dimethylamino)phenyl]imino]-3-methyl-](/img/structure/B14434405.png)
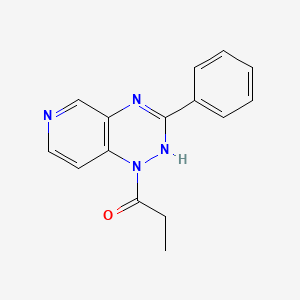
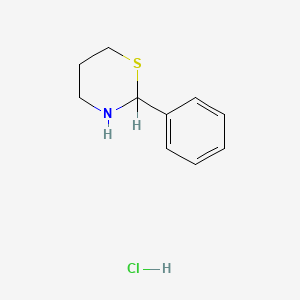

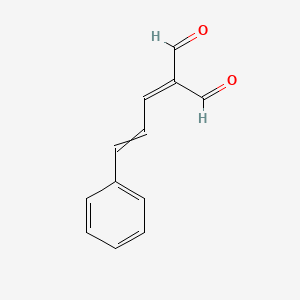
![2-[4-(Benzylsulfanyl)phenyl]oxirane](/img/structure/B14434432.png)
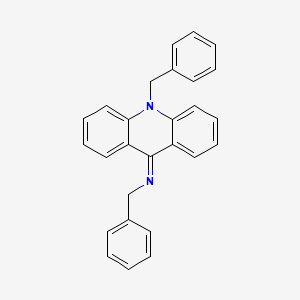
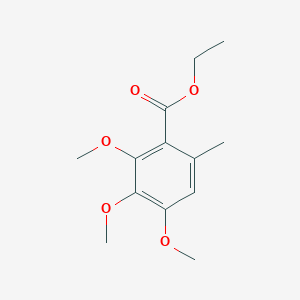
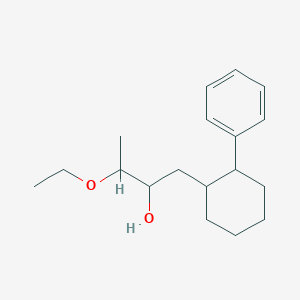
![N-[(4-Hydroxyphenyl)(phenyl)methyl]formamide](/img/structure/B14434459.png)

![3,3'-[Sulfanediylbis(methylene)]di(butan-2-one)](/img/structure/B14434473.png)
![2-Bromo-1-{4-[(4-chlorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B14434475.png)
